Chemical Structure Analysis and Synthesis of 1-[3-(Dimethylamino)propyl]-3-phenylurea: A Comprehensive Technical Guide
Chemical Structure Analysis and Synthesis of 1-[3-(Dimethylamino)propyl]-3-phenylurea: A Comprehensive Technical Guide
Executive Summary
The compound 1-[3-(Dimethylamino)propyl]-3-phenylurea (CAS: 32022-55-2) represents a highly versatile structural motif bridging the gap between medicinal chemistry and advanced materials science. Featuring a lipophilic phenyl ring, a rigid bidentate urea linker, and a flexible, basic dimethylaminopropyl tail, this amphiphilic molecule serves as a privileged scaffold. This whitepaper provides an in-depth, peer-level analysis of its chemical architecture, detailing the causality behind its synthetic methodologies, and establishing a self-validating multimodal framework for its spectroscopic elucidation.
Molecular Architecture & Physicochemical Profiling
The structural elegance of 1-[3-(Dimethylamino)propyl]-3-phenylurea lies in its bifunctionality. The urea moiety acts as a potent hydrogen bond donor and acceptor, a critical feature for binding to biological targets such as kinase enzymes, or for facilitating intermolecular cross-linking in . Conversely, the terminal tertiary amine provides a protonatable center, drastically altering the molecule's solubility profile in response to pH changes.
Table 1: Core Physicochemical Properties
| Parameter | Value / Description | Analytical Significance |
| IUPAC Name | 1-[3-(Dimethylamino)propyl]-3-phenylurea | Defines structural connectivity. |
| CAS Number | Unique identifier for commercial sourcing. | |
| Molecular Formula | C₁₂H₁₉N₃O | Dictates exact mass for HRMS validation. |
| Molecular Weight | 221.30 g/mol | Primary metric for low-resolution MS. |
| H-Bond Donors/Acceptors | 2 / 2 | Drives secondary structure and target affinity. |
| pKa (Tertiary Amine) | ~ 9.5 (Calculated) | Enables acid-base extraction purification. |
Mechanistic Synthesis & Reaction Causality
The synthesis of asymmetric ureas typically relies on the nucleophilic addition of an amine to an isocyanate. For this compound, the reaction between phenyl isocyanate and N,N-dimethyl-1,3-propanediamine is the most direct and high-yielding route, as documented in standard .
Causality of Experimental Design
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Electrophile/Nucleophile Dynamics: The central carbon of phenyl isocyanate is highly electrophilic. The primary amine of N,N-dimethyl-1,3-propanediamine is a strong, unhindered nucleophile. The terminal tertiary amine is non-nucleophilic due to steric hindrance and lack of exchangeable protons, ensuring strictly regioselective urea formation.
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Anhydrous Conditions: Moisture is the primary enemy of this synthesis. Water reacts with isocyanates to form unstable carbamic acids, which rapidly decarboxylate to form anilines. These anilines then react with unconsumed isocyanate to form highly insoluble symmetric 1,3-diphenylurea byproducts, drastically reducing yield.
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Thermal Control: The reaction is highly exothermic. Conducting the addition at 0 °C prevents thermal runaway and suppresses the formation of biuret byproducts (where the newly formed urea nitrogen attacks a second isocyanate molecule).
Reaction mechanism and workflow for synthesizing the target phenylurea derivative.
Self-Validating Experimental Protocol
This protocol utilizes an acid-base extraction strategy that inherently validates the success of the reaction by isolating only compounds bearing the basic tertiary amine.
Step-by-Step Methodology:
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Preparation: Flame-dry a 250 mL round-bottom flask under a nitrogen atmosphere. Add N,N-dimethyl-1,3-propanediamine (1.05 eq, 10.5 mmol) and anhydrous dichloromethane (DCM, 50 mL).
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Thermal Regulation: Submerge the flask in an ice-water bath (0 °C) and allow the solution to equilibrate for 15 minutes.
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Addition: Dissolve phenyl isocyanate (1.00 eq, 10.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes using an addition funnel.
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In-Process Validation (IR Monitoring): After 2 hours of stirring at room temperature, take a 0.1 mL aliquot. Evaporate the solvent and analyze via ATR-FTIR. The complete disappearance of the intense, asymmetric N=C=O stretching band at ~2270 cm⁻¹ serves as a self-validating endpoint for the reaction.
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Acid-Base Purification:
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Transfer the reaction mixture to a separatory funnel. Extract with 1M HCl (3 x 30 mL). Causality: The target compound protonates and moves to the aqueous layer. Neutral impurities (like 1,3-diphenylurea) remain in the DCM layer, which is discarded.
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Cool the combined aqueous layers to 0 °C and basify to pH 12 using 2M NaOH. Causality: The tertiary amine deprotonates, rendering the target compound lipophilic again.
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Extract the aqueous layer with fresh ethyl acetate (3 x 30 mL).
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Isolation: Dry the combined ethyl acetate layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product as a white solid.
Spectroscopic Elucidation & Validation
To confirm the molecular architecture, a multimodal analytical approach is required. Each technique provides orthogonal data that, when synthesized, leaves no ambiguity regarding the compound's identity.
Multimodal spectroscopic workflow for the structural elucidation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is conducted in CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The use of an internal standard ensures that chemical shifts are absolute, providing a self-validating baseline for the spectrum.
Table 2: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
| 7.80 | Broad singlet | 1H | Ph-NH -C=O | Highly deshielded by the adjacent aromatic ring and carbonyl anisotropic effects. |
| 7.30 | Doublet | 2H | Ar-H (ortho) | Coupled to meta-protons. |
| 7.25 | Triplet | 2H | Ar-H (meta) | Coupled to ortho and para-protons. |
| 7.05 | Triplet | 1H | Ar-H (para) | Coupled to meta-protons. |
| 5.80 | Broad triplet | 1H | C=O-NH -CH₂ | Deshielded by carbonyl; broad due to quadrupolar relaxation of ¹⁴N. |
| 3.30 | Quartet | 2H | -NH -CH₂ - | Splits by adjacent CH₂ and NH. Collapses to a triplet upon D₂O exchange. |
| 2.35 | Triplet | 2H | -CH₂ -N(CH₃)₂ | Deshielded by the adjacent electronegative tertiary amine. |
| 2.20 | Singlet | 6H | -N(CH₃ )₂ | Equivalent methyl groups attached to the tertiary nitrogen. |
| 1.65 | Quintet | 2H | -CH₂-CH₂ -CH₂- | Central methylene, split by two adjacent CH₂ groups. |
Table 3: ¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 156.5 | Quaternary | C =O (Urea carbonyl) |
| 139.2 | Quaternary | Ar-C (ipso) |
| 129.1 | CH | Ar-C (meta) |
| 122.5 | CH | Ar-C (para) |
| 119.8 | CH | Ar-C (ortho) |
| 57.8 | CH₂ | -C H₂-N(CH₃)₂ |
| 45.4 | CH₃ | -N(C H₃)₂ |
| 38.5 | CH₂ | -NH-C H₂- |
| 27.2 | CH₂ | -CH₂-C H₂-CH₂- |
Mass Spectrometry (LC-MS)
Electrospray Ionization (ESI) in positive mode is the optimal technique for this compound. The basic tertiary amine (pKa ~9.5) is readily protonated in the mildly acidic mobile phase (typically containing 0.1% formic acid), yielding a highly intense and stable [M+H]⁺ ion.
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Expected m/z: 222.16
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Observed m/z: 222.16
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Causality: The robust ionization of the dimethylamino group suppresses background noise, allowing for trace-level detection and purity validation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR is utilized to avoid the hygroscopic nature of KBr pellets, which can introduce false O-H stretching bands that mask the critical N-H stretches of the urea.
Table 4: FTIR (ATR) Spectral Assignments
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Significance |
| ~3300 | Medium, Sharp | N-H Stretch | Confirms the presence of the secondary urea amines. |
| ~2950, 2820 | Medium | C-H Stretch (Aliphatic) | Confirms the propyl chain and N-methyl groups. |
| ~1650 | Strong | C=O Stretch (Amide I) | Defines the highly conjugated urea carbonyl. |
| ~1550 | Strong | N-H Bend (Amide II) | Diagnostic for secondary amides/ureas. |
| ~1230 | Medium | C-N Stretch | Confirms the carbon-nitrogen backbone connectivity. |
Applications & Pharmacological Relevance
The structural blueprint of 1-[3-(Dimethylamino)propyl]-3-phenylurea extends far beyond basic organic synthesis.
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Medicinal Chemistry: The diaryl/alkyl urea motif is a privileged pharmacophore found in numerous FDA-approved kinase inhibitors (e.g., Sorafenib). The bidentate hydrogen-bonding capability of the urea allows it to anchor tightly into the ATP-binding pocket of kinases, while the flexible dimethylamino tail can interact with solvent-exposed regions or secondary binding sites.
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Polymer Science: Compounds with tertiary amine functionality coupled with hydrogen-bonding networks are extensively used as and as curing agents for advanced epoxy resins.
